1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have developed a series of imidazo[2,1-f]purine-2,4-dione derivatives, focusing on their synthesis and preliminary pharmacological evaluation. These compounds have shown potent ligand activity for the 5-HT1A receptor and exhibited anxiolytic-like and antidepressant-like activity in preclinical models. The synthesis of these derivatives aims at exploring the therapeutic potential of the imidazo[2,1-f]purine-2,4-dione skeleton for developing new drugs with potential anxiolytic or antidepressant activity (Zagórska et al., 2009).
Molecular Studies and Structure-Activity Relationships
Further studies have investigated the structure-activity relationships and molecular docking of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing a spectrum of receptor activities and identifying compounds with potential as anxiolytic and antidepressant agents. These studies also highlight the importance of substituents on the purine system for receptor affinity and selectivity, providing valuable insights for the design of new therapeutic agents (Zagórska et al., 2015).
Potential as A3 Adenosine Receptor Antagonists
Another line of research has identified new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. These compounds, through their selective antagonistic activity, offer insights into developing therapeutic agents targeting specific adenosine receptor subtypes, with implications for various diseases (Baraldi et al., 2005).
properties
IUPAC Name |
4,7-dimethyl-2-[(2-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-9-7-6-8-13(15)2/h6-9,11H,5,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBBMNQSLXYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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